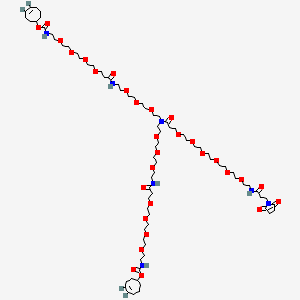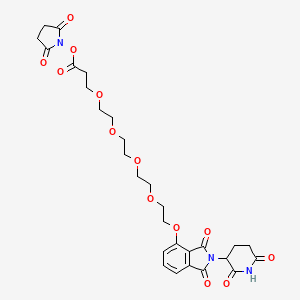
t-Butoxycarbonyl-PEG4-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butoxycarbonyl-PEG4-NHS ester is a compound widely used in biochemical research and pharmaceutical applications. It is a polyethylene glycol (PEG)-based linker that contains a t-butyl ester group and an N-hydroxysuccinimide (NHS) ester moiety. The compound is known for its ability to increase the aqueous solubility of the resulting conjugates and is commonly used in the synthesis of various bioconjugates and drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG4-NHS ester typically involves the reaction of polyethylene glycol (PEG) with t-butoxycarbonyl chloride and N-hydroxysuccinimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general steps are as follows:
Activation of PEG: PEG is first activated by reacting with t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of NHS Ester: The activated PEG is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .
化学反応の分析
Types of Reactions
t-Butoxycarbonyl-PEG4-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts specifically and efficiently with primary and secondary amines to form stable amide bonds. This reaction is typically carried out under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, secondary amines, triethylamine, dicyclohexylcarbodiimide.
Conditions: Neutral to slightly basic pH, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from the reaction of this compound with amines are PEGylated amides. These products are often used in the development of drug delivery systems and bioconjugates .
科学的研究の応用
t-Butoxycarbonyl-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various bioconjugates and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, including PEGylated drugs that have improved pharmacokinetics and reduced immunogenicity.
Industry: Applied in the production of diagnostic reagents and therapeutic agents .
作用機序
The mechanism of action of t-Butoxycarbonyl-PEG4-NHS ester involves the formation of covalent bonds with primary and secondary amines. The NHS ester moiety reacts with the amine groups to form stable amide bonds, while the t-butyl ester group can be deprotected under acidic conditions to form a free acid, allowing further conjugation reactions. The PEG spacer increases the aqueous solubility of the resulting conjugates, enhancing their bioavailability and stability .
類似化合物との比較
t-Butoxycarbonyl-PEG4-NHS ester can be compared with other PEG-based NHS esters, such as:
t-Butoxycarbonyl-PEG2-NHS ester: Similar in structure but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Methoxy-PEG-NHS ester: Contains a methoxy group instead of a t-butyl ester, resulting in different deprotection and conjugation characteristics.
This compound is unique due to its balance of solubility, reactivity, and stability, making it a versatile tool in various research and industrial applications .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO10/c1-20(2,3)30-18(24)6-8-26-10-12-28-14-15-29-13-11-27-9-7-19(25)31-21-16(22)4-5-17(21)23/h4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNINGPFVBXEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














